molecular formula C8H7N3O B13667877 5-(Pyridin-2-yl)oxazol-4-amine

5-(Pyridin-2-yl)oxazol-4-amine

Cat. No.: B13667877
M. Wt: 161.16 g/mol
InChI Key: CHQCSJODBYVZGB-UHFFFAOYSA-N
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Description

5-(Pyridin-2-yl)oxazol-4-amine is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-yl)oxazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-yl)oxazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole and oxazoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

5-(Pyridin-2-yl)oxazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-yl)oxazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-2-yl)oxazol-4-amine is unique due to its specific combination of pyridine and oxazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

5-pyridin-2-yl-1,3-oxazol-4-amine

InChI

InChI=1S/C8H7N3O/c9-8-7(12-5-11-8)6-3-1-2-4-10-6/h1-5H,9H2

InChI Key

CHQCSJODBYVZGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(N=CO2)N

Origin of Product

United States

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